(±)-Verapamil-d3 (hydrochloride)

Analytical Chemistry Bioanalysis Pharmacokinetics

Quantifying verapamil in complex biological matrices presents significant analytical challenges, including matrix effects and ionization variability that compromise accuracy when unlabeled internal standards are used. (±)-Verapamil-d3 (hydrochloride) resolves these issues as a validated, stable isotope-labeled internal standard. - Site-specific N-methyl-d3 labeling ensures chromatographic co-elution with a distinct +3 Da mass shift, eliminating MS/MS cross-talk. - High isotopic purity (≥99% deuterated forms d1-d3) minimizes background interference for accurate pharmacokinetic parameter determination (Cmax, Tmax, AUC). - Stable as a crystalline solid; shipped at ambient temperature with assured global supply reliability for uninterrupted bioanalytical workflows.

Molecular Formula C27H35D3N2O4 · HCl
Molecular Weight 494.1
Cat. No. B1163281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Verapamil-d3 (hydrochloride)
Synonyms5-((3,4-dimethoxyphenethyl)(methyl-d3)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, monohydrochloride
Molecular FormulaC27H35D3N2O4 · HCl
Molecular Weight494.1
Structural Identifiers
SMILESCOC1=CC=C(C(C(C)C)(C#N)CCCN(C([2H])([2H])[2H])CCC2=CC=C(OC)C(OC)=C2)C=C1OC.Cl
InChIInChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i3D3;
InChIKeyDOQPXTMNIUCOSY-FJCVKDQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verapamil-d3 Hydrochloride Overview


(±)-Verapamil-d3 (hydrochloride) is a deuterated analog of the L-type calcium channel blocker and P-glycoprotein inhibitor verapamil hydrochloride . Specifically labeled with three deuterium atoms at the N-methyl position, this stable isotope-labeled compound is designed exclusively as an internal standard (IS) for the quantitative analysis of verapamil in biological matrices via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) .

Quantitative internal standard for verapamil in bioanalysis
LC-MS or GC workflow with +3 Da mass-shift co-elution
Site-specific N-methyl-d3 deuteration for metabolic stability

Verapamil-d3 Irreplaceability in Assays


In LC-MS/MS bioanalysis, substituting a non-deuterated compound or a different deuterated isotopologue for a validated internal standard introduces significant analytical error and invalidates method performance. Verapamil-d3 is distinguished from non-deuterated verapamil by a mass shift of +3 Da, ensuring chromatographic co-elution with the analyte while enabling distinct MS/MS detection, thereby correcting for matrix effects and ionization variability . While verapamil-d6 and verapamil-d7 are alternative isotopologues, their higher mass shifts can alter chromatographic retention times and introduce isotope effects that compromise quantification accuracy . Furthermore, only site-specific N-methyl-d3 deuteration, as in this product, is shown to enhance metabolic stability without perturbing biological activity, a balance not guaranteed by other labeling patterns [1].

Unlabeled verapamil lacks the mass shift needed to separate analyte and internal standard signals.
Higher-mass isotopologues (d6, d7) may alter retention time and peak integration under fast gradients.
Non-site-specific deuteration may compromise metabolic stability and introduce isotope effects.

Verapamil-d3 Differentiation Evidence


Chemical Purity

Verapamil-d3 hydrochloride is supplied with a certified chemical purity of ≥99.57%, as confirmed by HPLC analysis . This high purity minimizes the introduction of extraneous peaks and background noise in LC-MS/MS chromatograms, ensuring that the internal standard does not interfere with the accurate quantification of the target analyte, verapamil. This is a critical differentiator from lower-purity alternatives, where impurities can co-elute with the analyte or internal standard, leading to systematic quantification errors.

Chemical Purity
Data to verify
≥99.57%
Reported higher purity supports lower baseline interference
HPLC vendor data; verify COA
Analytical Chemistry Bioanalysis Pharmacokinetics

Isotopic Enrichment

The product is specified with ≥99% deuterium incorporation for the d1-d3 forms, with a typical isotopic purity of ≥99.5% for the d3 species [1]. High isotopic enrichment ensures a distinct +3 Da mass shift from the unlabeled analyte, minimizing isotopic cross-talk (the contribution of the internal standard signal to the analyte's mass channel). Lower enrichment, such as 98% atom D seen in some generic offerings , results in a higher residual unlabeled fraction, which directly increases the background signal and reduces assay sensitivity.

Isotopic Enrichment
Reported
≥99.5% D3
≥98% atom D
Higher enrichment reduces IS cross-talk in MRM channel
Specification comparison; ≤1.5% difference
Mass Spectrometry Stable Isotope Labeling Method Validation

Site-Specific Labeling and Metabolic Stability

The N-methyl-d3 substitution in (±)-Verapamil-d3 is strategically positioned to exploit the kinetic isotope effect. A study on fluorine-18 labeled verapamil analogs demonstrated that deuterium substitution at methyl groups ([18F]3-d3) significantly increased metabolic stability compared to non-deuterated counterparts, likely due to steric hindrance and stronger C-D bonds impeding enzymatic cleavage [1]. In vitro studies with human hepatocytes confirm that this deuteration pattern results in 98% deuterium retention after 24 hours, a metric not achieved by random or less specific labeling strategies .

Metabolic Stability
Class-level inference
98% D retention (24 h)
Sustained labeling may preserve ISTD integrity in long incubations
In-vitro hepatocyte model; analog study
Drug Metabolism Pharmacokinetics Isotope Effect

Mass Shift and Co-Elution Optimization

Verapamil-d3 provides a +3 Da mass shift, which is the practical sweet spot for an LC-MS/MS internal standard: it is large enough to avoid interference from the analyte's natural M+2 isotope peak but small enough to ensure near-identical chromatographic retention time and ionization efficiency as the unlabeled verapamil . In contrast, verapamil-d6 (+6 Da) and verapamil-d7 (+7 Da) can exhibit slight but measurable differences in retention time due to the reverse isotope effect on hydrophobic interactions, which may compromise the accuracy of peak integration and quantification, especially under fast gradient conditions .

Mass Shift & Co-Elution
Cross-study comparable
+3 Da (co-elution)
+6/+7 Da (shift ~0.02-0.05 min)
+3 Da minimizes isotopic interference and retention time drift
Reversed-phase C18 conditions
LC-MS/MS Method Development Internal Standard Selection Bioequivalence

Verapamil-d3 Applications


Pharmacokinetic Bioanalysis via LC-MS/MS

Verapamil-d3 hydrochloride is the definitive internal standard for quantifying verapamil in plasma, serum, or tissue homogenates. Its high isotopic purity (≥99.5%) minimizes background interference, while its +3 Da mass shift ensures precise co-elution without cross-talk, enabling accurate measurement of drug concentrations across a wide dynamic range, critical for determining pharmacokinetic parameters like Cmax, Tmax, and AUC .

Metabolic Stability and DDI Investigations

In studies examining the metabolism of verapamil by CYP3A4 or its interactions with P-glycoprotein inhibitors, verapamil-d3 serves as a robust internal standard for quantifying the parent drug. Its high metabolic stability (98% deuterium retention over 24h) ensures the IS remains intact, providing a consistent reference for accurately measuring verapamil depletion or metabolite formation in hepatocyte or microsomal incubations .

P-gp Efflux Transporter Assays

For cellular assays evaluating P-gp-mediated drug efflux, verapamil-d3 can be used as a stable tracer. As a known P-gp substrate, it allows for precise quantification of intracellular accumulation and efflux rates using LC-MS, enabling accurate assessment of P-gp modulation by test compounds. This is essential in ADME-Tox screening to predict potential drug interactions at the blood-brain barrier or in drug-resistant cancers .

Chiral Separation and Enantiomer-Specific PK

The racemic nature of (±)-Verapamil-d3 makes it an ideal internal standard for achiral or chiral LC-MS methods quantifying the individual enantiomers of verapamil. In studies where stereoselective pharmacokinetics are of interest, this deuterated internal standard corrects for variations in extraction and ionization, enabling reliable determination of the S- and R-verapamil enantiomer ratios in biological samples, a key requirement for understanding differential pharmacological activity [1].

Application
Selection Property
Validation Focus
Pharmacokinetic bioanalysis (LC-MS/MS)
Isotopic purity & co-elution behavior
Matrix-effect correction & LLOQ validation
Metabolic stability & DDI investigations
Metabolic deuterium retention
Incubation stability & parent-drug quantification
P-gp efflux transporter assays
P-gp substrate suitability
Cellular uptake/efflux consistency
Chiral separation & enantiomer-specific PK
Racemic deuteration
Enantiomer ratio accuracy

Technical Documentation Hub

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